

An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Nitroaniline

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Compound of Interest

Compound Name: 2-Nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the intramolecular hydrogen bond (IHB) in **2-nitroaniline**, a fundamental interaction that significantly influences its molecular structure, properties, and reactivity. Through a detailed analysis of crystallographic, spectroscopic, and computational data, this document elucidates the nature and characteristics of the N-H...O hydrogen bond. This guide is intended to serve as a core resource for researchers, scientists, and professionals in drug development by providing a consolidated repository of quantitative data, detailed experimental and computational protocols, and visual representations of the underlying chemical principles.

Introduction

2-Nitroaniline is an important organic intermediate widely used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.^[1] Its chemical behavior and physical properties are markedly influenced by the presence of an intramolecular hydrogen bond between the amino (-NH₂) and nitro (-NO₂) groups. This interaction, which involves the donation of a hydrogen atom from the amino group to an oxygen atom of the nitro group, results in the formation of a stable six-membered ring.^{[2][3]} Understanding the nuances of this IHB is crucial for predicting molecular conformation, crystal packing, and reactivity, which are

critical parameters in fields such as medicinal chemistry and materials science. This guide synthesizes key findings from various analytical techniques to provide a detailed and practical overview of this important non-covalent interaction.

Molecular Structure and the Intramolecular Hydrogen Bond

The ortho positioning of the amino and nitro groups on the benzene ring in **2-nitroaniline** facilitates the formation of a strong intramolecular hydrogen bond. This interaction locks the molecule into a planar conformation, which has been confirmed by X-ray crystallographic studies.^{[4][5]} The hydrogen bond creates a pseudo-aromatic six-membered ring, contributing to the overall stability of the molecule.^{[2][3]}

```
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color="#202124"]; H2 [label="H", pos="0.8,1.7!", color="#202124"]; C1 [label="C", pos="0,0!",
color="#202124"]; C2 [label="C", pos="1.2,-0.7!", color="#202124"]; C3 [label="C",
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[label="C", pos="-1.2,-2.1!", color="#202124"]; C6 [label="C", pos="-1.2,-0.7!",
color="#202124"]; N2 [label="N", pos="2.4,0!", color="#4285F4"]; O1 [label="O", pos="2.4,1.2!",
color="#EA4335"]; O2 [label="O", pos="3.4,-0.7!", color="#EA4335"];

// Bonds N1 -- C1; N1 -- H1; N1 -- H2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 --
C1; C2 -- N2; N2 -- O1 [label="+"]; N2 -- O2 [label="-"];
```

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Figure 1: Molecular structure of **2-nitroaniline** with the intramolecular hydrogen bond.

Quantitative Data

The following tables summarize key quantitative data obtained from experimental and computational studies on the intramolecular hydrogen bond in **2-nitroaniline** and its

derivatives.

Table 1: Crystallographic Data for the Intramolecular Hydrogen Bond in 2-Nitroaniline Derivatives

Compound	D-H...A	d(D-H) / Å	d(H...A) / Å	d(D...A) / Å	∠(D-H...A) / °	Reference
5-Methyl-2-nitroaniline	N-H...O	-	-	-	-	[5]
2,4-Dinitro-N-(2-phenylethyl)aniline	N-H...O	-	-	-	-	[6]
4-Methyl-2-nitroaniline	N-H...O	-	-	-	-	[7]

Note: Specific bond lengths and angles were not explicitly provided in the abstracts of all cited sources, but their presence was confirmed.

Table 2: Infrared Spectroscopic Data for 2-Nitroaniline in Various Solvents

Solvent	$\nu_{as}(\text{NH}_2)$ / cm^{-1}	$\nu_s(\text{NH}_2)$ / cm^{-1}	$\Delta\nu (\nu_{as} - \nu_s)$ / cm^{-1}	Reference
Carbon tetrachloride	3525	3400	125	[8]
Dichloromethane	-	-	-	[8]
Chloroform	-	-	-	[8]
Dioxane	3475	3345	130	[8]

Note: A larger difference between the asymmetric and symmetric stretching frequencies ($\Delta\nu$) is indicative of a stronger intramolecular hydrogen bond.[8]

Table 3: ^1H NMR Chemical Shifts for 2-Nitroaniline

Protons	Chemical Shift (ppm) in CDCl_3	Reference
Amino ($-\text{NH}_2$)	~4-6 (broad singlet)	[9]
Aromatic	~6.5-8.5	[9]

Note: The chemical shift of the amino protons is influenced by hydrogen bonding and the solvent used.[9]

Table 4: Computational Data (DFT) for 2-Nitroaniline

Parameter	Calculated Value	Reference
N-H Bond Length (involved in H-bond)	-	[10]
H...O Distance	-	[10]
N...O Distance	-	[10]
N-H...O Angle	-	[10]
Hydrogen Bond Energy	-	[11]

Note: While the use of DFT for calculating these parameters is established, specific values for **2-nitroaniline** were not consistently reported in the initial search results.

Experimental and Computational Protocols

This section provides detailed methodologies for the key experimental and computational techniques used to characterize the intramolecular hydrogen bond in **2-nitroaniline**.

Infrared (IR) Spectroscopy

Objective: To observe the N-H stretching vibrations and infer the presence and strength of the intramolecular hydrogen bond.

Protocol:

- Sample Preparation: Prepare a ~0.1 M solution of **2-nitroaniline** in a non-polar solvent such as carbon tetrachloride or dichloromethane. The use of a non-polar solvent minimizes intermolecular hydrogen bonding.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer 337 grating spectrophotometer.
 - Use matched sodium chloride (NaCl) or potassium bromide (KBr) cells with a path length of 0.5 mm.
 - Record a background spectrum of the pure solvent.
- Data Acquisition:
 - Record the IR spectrum of the **2-nitroaniline** solution from 4000 cm^{-1} to 400 cm^{-1} .
 - Ensure the temperature is controlled, for example, at $28 \pm 2^\circ\text{C}$.
- Data Analysis:
 - Identify the asymmetric (ν_{as}) and symmetric (ν_{s}) N-H stretching bands, typically in the $3550\text{--}3350\text{ cm}^{-1}$ region.
 - Calculate the difference between these two frequencies ($\Delta\nu = \nu_{\text{as}} - \nu_{\text{s}}$). A larger $\Delta\nu$ value compared to a similar molecule without intramolecular hydrogen bonding (e.g., 4-nitroaniline) indicates the presence of the IHB.^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shift of the amino protons, which is indicative of their involvement in hydrogen bonding.

Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-nitroaniline** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.

- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to obtain optimal resolution.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - If desired, acquire a ^{13}C NMR spectrum and two-dimensional spectra like COSY and HSQC for full structural assignment.
- Data Analysis:
 - Identify the signal corresponding to the amino protons. This signal is often a broad singlet due to quadrupole broadening and exchange.[9]
 - The downfield chemical shift of the amino protons compared to aniline is evidence for the deshielding effect of the nitro group and the involvement in hydrogen bonding.
 - Variable temperature NMR studies can also be performed. A downfield shift of the amino proton signal upon cooling suggests a strengthening of the hydrogen bond.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of **2-nitroaniline**, including bond lengths and angles within the intramolecular hydrogen bond.

Protocol:

- Crystal Growth:
 - Dissolve **2-nitroaniline** in a suitable solvent (e.g., ethanol) to create a saturated or near-saturated solution.
 - Allow the solvent to evaporate slowly at room temperature.

- Select a single crystal of suitable size and quality for diffraction.
- Data Collection:
 - Mount the crystal on a goniometer head.
 - Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo K α or Cu K α).
 - Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data using least-squares methods. This involves refining atomic positions, and thermal parameters.
- Data Analysis:
 - From the final refined structure, determine the bond lengths (N-H, H \cdots O, N \cdots O) and the N-H \cdots O bond angle of the intramolecular hydrogen bond.

Computational Chemistry (DFT)

Objective: To model the structure of **2-nitroaniline** and calculate the energetic and geometric parameters of the intramolecular hydrogen bond.

Protocol:

- Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
- Input Preparation:
 - Build the initial structure of **2-nitroaniline**.

- Select a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.^[4]
- Calculation:
 - Perform a geometry optimization to find the lowest energy conformation.
 - Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).
- Data Analysis:
 - From the optimized geometry, extract the bond lengths and angles of the intramolecular hydrogen bond.
 - The hydrogen bond energy can be estimated using various methods, such as the atoms in molecules (AIM) theory or by comparing the energy of the hydrogen-bonded conformer to a hypothetical non-hydrogen-bonded conformer.
 - Natural Bond Orbital (NBO) analysis can be used to investigate the donor-acceptor interactions involved in the hydrogen bond.

Visualizations

Molecular Structure and Intramolecular Hydrogen Bond

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```

```
// Bonds edge [color = "#202124"]; N1 -- C1; N1 -- H1; N1 -- H2; C1 -- C2; C2 -- C3; C3 -- C4;
C4 -- C5; C5 -- C6; C6 -- C1; C2 -- N2; N2 -- O1; N2 -- O2;
```



```
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Figure 2: Diagram of **2-Nitroaniline** showing the N-H...O intramolecular hydrogen bond.

Experimental Workflow for Characterization

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Figure 3: Experimental workflow for the characterization of intramolecular hydrogen bonding in **2-nitroaniline**.

Computational Workflow for Analysis

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Figure 4: Computational workflow for the analysis of intramolecular hydrogen bonding in **2-nitroaniline**.

Conclusion

The intramolecular hydrogen bond in **2-nitroaniline** is a well-characterized and significant feature that dictates its molecular conformation and influences its chemical and physical properties. This guide has consolidated key quantitative data and provided detailed experimental and computational protocols for its investigation. The combination of X-ray crystallography, IR and NMR spectroscopy, and computational methods provides a powerful and comprehensive approach to understanding this fundamental non-covalent interaction. The information presented herein serves as a valuable resource for researchers and professionals engaged in work where the molecular properties of **2-nitroaniline** and related compounds are of importance.

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